molecular formula C20H15NOS B5552379 N-(9H-xanthen-9-yl)benzenecarbothioamide

N-(9H-xanthen-9-yl)benzenecarbothioamide

Cat. No.: B5552379
M. Wt: 317.4 g/mol
InChI Key: DWOLWOMVLVCRQL-UHFFFAOYSA-N
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Description

N-(9H-xanthen-9-yl)benzenecarbothioamide is a synthetic compound of significant interest in medicinal chemistry research, designed by integrating the privileged xanthone scaffold with a carbothioamide functional group. The planar tricyclic xanthone core is a known pharmacophore that facilitates interaction with biological targets, such as through DNA intercalation, a mechanism observed in related anticancer compounds . Meanwhile, the carbothioamide moiety is recognized for contributing to diverse biological activities, including the inhibition of key enzymatic pathways . This molecular hybrid is primarily investigated for its potential antiproliferative effects against various cancer cell lines. Structure-activity relationship (SAR) studies on analogous molecules suggest that the nature of the substituent on the benzene ring can significantly influence biological potency, providing a rationale for further exploration and optimization of this compound . Additionally, the structural features of this compound make it a candidate for probing other biological targets, such as tyrosinase, given that related xanthone derivatives have demonstrated potent enzyme inhibitory activity . Researchers can utilize this compound as a valuable chemical tool to study cell proliferation mechanisms, enzyme function, and for the development of new therapeutic leads. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(9H-xanthen-9-yl)benzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NOS/c23-20(14-8-2-1-3-9-14)21-19-15-10-4-6-12-17(15)22-18-13-7-5-11-16(18)19/h1-13,19H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOLWOMVLVCRQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=S)NC2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-xanthen-9-yl)benzenecarbothioamide typically involves the reaction of xanthene derivatives with benzenecarbothioamide under specific conditions. One common method includes the use of zinc chloride/phosphoryl chloride as catalysts to facilitate the reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of microwave heating has been reported to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(9H-xanthen-9-yl)benzenecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenecarbothioamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of N-(9H-xanthen-9-yl)benzenecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonamide Derivatives

Compounds like 2,6-Dichloro-N-(1,8-dihydroxy-9-oxo-9H-xanthen-3-yl)benzenesulfonamide (9i) and N-(1,8-Dihydroxy-9-oxo-9H-xanthen-3-yl)-4-methylbenzenesulfonamide (9j) () exhibit:

  • High Thermal Stability : Melting points range from 203°C to 280°C.
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl in 9i) reduce yields (43%) compared to electron-donating groups (e.g., methyl in 9j, 80% yield).
  • Applications : Explored as phosphoglycolylating agents due to their sulfonamide reactivity .
Table 1: Selected Sulfonamide Derivatives
Compound Substituent Melting Point (°C) Yield (%) Rf Value
9i 2,6-Dichloro 238–239 43 0.37
9j 4-Methyl 218–220 80 0.35
9k 4-tert-Butyl 205–208 67 0.43

Acetamide Derivatives

N-Alkylated acetamides like N-(2-Methoxy-9H-xanthen-9-yl)acetamide (4c) and N-(2-Phenyl-9H-xanthen-9-yl)acetamide (4d) () show:

  • Moderate Lipophilicity : LogP values ~1.9 (e.g., N-(9H-xanthen-9-yl)acetamide) .
  • Electrochemical Synthesis : Yields range from 50% to 75%, with trifluoromethyl groups (4e) slightly increasing melting points (244–245°C) .
  • Thermal Properties : Melting points (239–263°C) are generally lower than sulfonamides, reflecting reduced intermolecular hydrogen bonding .
Table 2: Acetamide Derivatives
Compound Substituent Melting Point (°C) Yield (%)
4c 2-Methoxy 251–252 75
4e 2-Trifluoromethyl 244–245 56
4n Butyramide 262–263 50

Benzamide and Thioamide Analogs

  • N-(9H-Xanthen-9-yl)benzamide (3k) (): Melting point 195–196°C, synthesized via cross-dehydrogenative coupling. The absence of a thiol group reduces polarizability compared to benzenecarbothioamide .
  • Hypothesized Thioamide Properties : The thioamide group in N-(9H-xanthen-9-yl)benzenecarbothioamide may enhance metal-binding affinity and alter solubility due to sulfur’s larger atomic radius and lower electronegativity .

Key Findings and Implications

Substituent Impact : Bulky groups (e.g., tert-butyl) improve thermal stability but may hinder solubility. Electron-withdrawing groups enhance reactivity in sulfonamides .

Synthesis Methods : Electrochemical C–H functionalization () offers a versatile route for N-alkylation, while cross-dehydrogenative coupling () is effective for benzamide derivatives.

Biological Relevance : Thioamides may exhibit unique bioactivity due to sulfur’s role in hydrogen bonding and metal coordination, warranting further study .

Q & A

Q. What are the established synthetic routes for N-(9H-xanthen-9-yl)benzenecarbothioamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cross-dehydrogenative coupling (CDC) between 9H-xanthen-9-amine and benzenecarbothioic acid derivatives. Key steps include:
  • Amide Coupling : Use coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to form the carbothioamide bond .
  • Solvent Optimization : Polar aprotic solvents (e.g., dichloromethane) enhance reaction kinetics, while elevated temperatures (80–100°C) improve conversion rates .
  • Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients ensures high purity (>95%) .
    Critical Factors :
  • Impurities from byproducts (e.g., disulfides) require rigorous exclusion of moisture.
  • Reaction time (12–24 hours) balances yield (60–80%) and side reactions .

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer :
  • Spectroscopy :
  • 1H/13C NMR : Assign peaks for the xanthene aromatic protons (δ 6.8–7.5 ppm) and the carbothioamide NH (δ 9.2–9.5 ppm, broad singlet). DMSO-d6 is preferred for resolving NH signals .
  • HRMS : Confirm molecular ion [M+H]+ at m/z 348.09 (calculated for C20H15NOS2) .
  • Crystallography :
  • Use SHELX programs (e.g., SHELXL) for single-crystal X-ray refinement. The xanthene core’s planarity and S···H hydrogen bonding are critical for resolving disorder .

Advanced Research Questions

Q. What crystallographic challenges arise in refining this compound, and how can SHELX programs address them?

  • Methodological Answer :
  • Disorder in the Xanthene Core : The fused aromatic system may exhibit rotational disorder. SHELXL’s PART and EADP commands model anisotropic displacement parameters to refine overlapping atoms .
  • Hydrogen Bonding Networks : Weak S···H interactions require high-resolution data (<1.0 Å). SHELXPRO’s hydrogen-bond restraints stabilize refinement .
  • Twinned Data : For twinned crystals, SHELXD’s dual-space algorithm improves phase determination .

Q. How does the carbothioamide group influence electronic properties compared to carboxamide analogs?

  • Methodological Answer :
  • Computational Analysis :
  • DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) of carbothioamide vs. carboxamide derivatives. The sulfur atom lowers LUMO energy, enhancing electrophilicity .
  • NBO Analysis : Quantify hyperconjugative interactions (e.g., LP(S) → σ*(C-N)), which stabilize the thioamide resonance .
  • Experimental Validation :
  • UV-Vis Spectroscopy : Red shifts in λmax (e.g., 280 → 310 nm) indicate extended conjugation due to sulfur’s polarizability .
  • Cyclic Voltammetry : Higher oxidation potentials for carbothioamides reflect reduced electron density at the xanthene core .

Q. What strategies reconcile contradictions in reported biological activities of xanthene-carbothioamide derivatives?

  • Methodological Answer :
  • Dose-Dependent Effects : Low-dose DNA intercalation (IC50: 5–10 µM) vs. high-dose cytotoxicity (IC50: >50 µM) may explain variability .
  • Model-Specific Interactions :
  • Enzyme Assays : Use fluorescence quenching to differentiate topoisomerase II inhibition (Kd: 1–5 µM) from nonspecific binding .
  • Cell-Based Studies : Compare apoptosis markers (e.g., caspase-3 activation) across cell lines to isolate mechanism-driven effects .

Q. How can computational methods predict the reactivity of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking :
  • Software : AutoDock Vina or Schrödinger Suite docks the compound into DNA grooves or enzyme active sites. The xanthene moiety’s planarity favors intercalation (binding energy: −8.5 kcal/mol) .
  • MD Simulations :
  • GROMACS : Simulate ligand-DNA complexes (100 ns) to assess stability of intercalated vs. surface-bound states .
  • QSAR Models :
  • Train models using IC50 data from analogs to predict bioactivity (R² > 0.85) .

Data Contradiction Analysis

Observed Contradiction Resolution Strategy Key Evidence
Varied IC50 values in cytotoxicity assaysStandardize cell lines (e.g., HeLa vs. MCF-7) and culture conditions (e.g., serum-free media)
Discrepancies in NMR chemical shiftsUse deuterated solvents consistently (DMSO-d6 vs. CDCl3) and internal standards (TMS)
Conflicting crystallographic space groupsRe-examine data collection parameters (e.g., temperature, radiation source)

Key Takeaways

  • Synthesis : Optimize coupling agents and solvent systems for reproducibility.
  • Characterization : Combine NMR, X-ray, and computational tools for robust structural validation.
  • Biological Studies : Address model-specific variability through standardized assays and mechanistic studies.

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